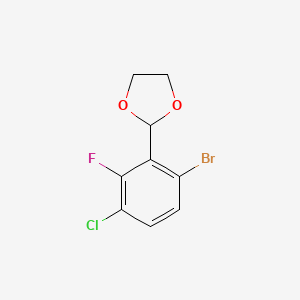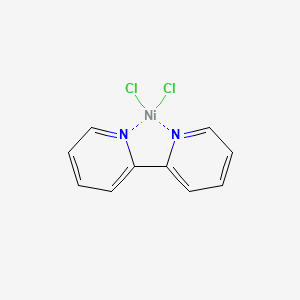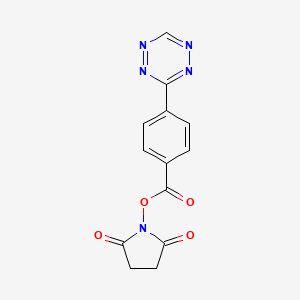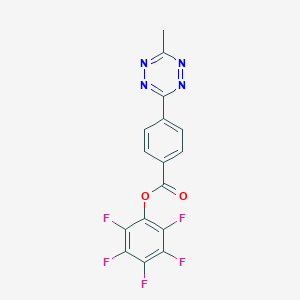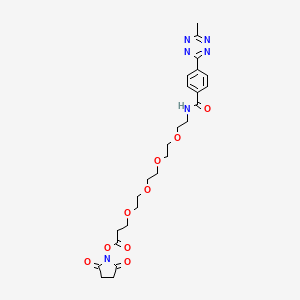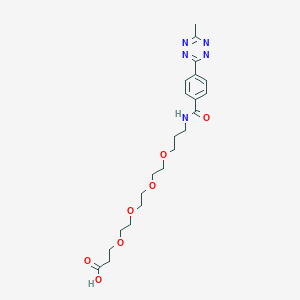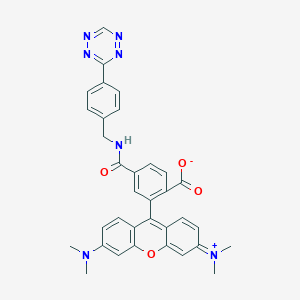![molecular formula C18H24Br2N2Ni B6291144 [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% CAS No. 1894189-67-3](/img/structure/B6291144.png)
[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a compound with the CAS Number: 1894189-67-3 . It has a molecular weight of 486.9 . The compound is a green solid and is stored at a temperature of +4°C .
Synthesis Analysis
The synthesis of the important bipyridyl ligand 4,4-di-tert-butyl-2,2-bipyridine is presented in a simple, ligand-free manner . The syntheses efficiently couple the parent 2-chloropyridines by a nickel-catalyzed dimerization with manganese powder as the terminal reductant .Molecular Structure Analysis
The molecular formula of “[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is C18H24Br2N2Ni . The InChI code is 1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 .Physical and Chemical Properties Analysis
“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a green solid . It is stored at a temperature of +4°C .科学的研究の応用
Catalysis and Ligand Synthesis
The compound is utilized in the synthesis of important bipyridyl ligands, which are crucial in various catalytic processes. A notable example is the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, highlighting its role in coupling reactions catalyzed by nickel. This synthesis process is efficient and utilizes a nickel-catalyzed dimerization approach, underlining the compound's significance in creating other valuable chemical entities (Buonomo, Everson & Weix, 2013).
Polymer Synthesis
The compound is instrumental in synthesizing polymers with unique properties. For instance, its use in the synthesis of bimodal molecular weight distribution polyethylene via ethylene polymerization demonstrates its application in creating advanced polymer materials. This process involves the activation of specific nickel(II) complexes and represents a unique methodology for preparing polyethylene with varied molecular weight distributions (Zou, Hu, Huang, Zhu & Wu, 2007).
Coordination Chemistry
The compound plays a critical role in the field of coordination chemistry. For example, it is used in the formation of nickel(II) binuclear complexes with unique structural and magnetic properties. These complexes exhibit interesting coordination geometries and magnetic interactions, making them subjects of study in coordination and material sciences (Lehmann, Lach, Loose, Hahn, Kersting & Kortus, 2013).
Photocatalysis and Optical Properties
In photocatalysis, this compound is used to create coordination polymers with significant photocatalytic properties. These polymers are synthesized under specific conditions and have been structurally characterized, revealing their potential in photocatalysis applications (Tang, Fan, Wen, Hu, Yin, Cheng, Ma & Yuan, 2016). Moreover, its use in synthesizing platinum(II) complexes demonstrates its role in studying luminescence and non-linear optical properties of these complexes (Melekhova, Krupenya, Gurzhiy, Melnikov, Serdobintsev, Selivanov & Tunik, 2014).
作用機序
Biochemical Pathways
For example, it can catalyze the conversion of alkenes to epoxides using an oxidant like tert-butyl hydroperoxide . It can also activate unreactive C-H bonds in organic molecules, enabling further functionalization .
Result of Action
The result of MFCD32856646’s action is the facilitation of various organic transformations. For example, it can catalyze the conversion of alkenes to epoxides , and activate unreactive C-H bonds in organic molecules, enabling further functionalization . The exact molecular and cellular effects would depend on the specific reactions being catalyzed.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% involves the reaction of nickel bromide with 4,4'-bis(tert-butyl)-2,2'-bipyridine in the presence of a suitable solvent and reducing agent.", "Starting Materials": [ "Nickel bromide", "4,4'-bis(tert-butyl)-2,2'-bipyridine", "Suitable solvent", "Reducing agent" ], "Reaction": [ "Dissolve nickel bromide in a suitable solvent", "Add 4,4'-bis(tert-butyl)-2,2'-bipyridine to the solution", "Add a reducing agent to the solution", "Stir the mixture at a suitable temperature for a suitable time", "Filter the resulting product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS番号 |
1894189-67-3 |
分子式 |
C18H24Br2N2Ni |
分子量 |
486.9 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel |
InChI |
InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 |
InChIキー |
NVZXIOAQCPNGDB-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

